molecular formula C10H10N2O2 B2562210 3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione CAS No. 1341473-69-5

3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B2562210
CAS No.: 1341473-69-5
M. Wt: 190.202
InChI Key: NMOPMNNOMHSQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 1341473-69-5 . It has a molecular weight of 190.2 and its IUPAC name is 3-(4-pyridinylmethyl)-2,5-pyrrolidinedione . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Derivatives

Pyrrolidine-2,4-dione derivatives have been synthesized through various methods, including heating with water or nitromethane to yield tetramic acids and their anhydro-derivatives. These compounds serve as important scaffolds in organic synthesis, demonstrating the versatility and potential for further functionalization of pyrrolidine-2,4-diones (Mulholland, Foster, & Haydock, 1972).

Molecular Transformations

A study on the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide explored the thermodynamic and kinetic aspects of this transformation, which is significant for understanding the properties of these compounds and related organic synthesis applications (Yan et al., 2018).

Photophysical Applications

Research into the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing pyrrolidine-2,4-dione moieties revealed their strong absorption and emission properties. These findings highlight the potential of these compounds in developing new fluorescent materials for bioorthogonal chemistry and other applications (Garre et al., 2019).

Acylation and Structural Studies

The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids and the study of their molecular structures demonstrate the chemical diversity and potential for creating novel compounds with specific properties (Jones et al., 1990).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, including “3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione”, continue to be of great interest in drug discovery due to their versatile scaffold . Future research may focus on further modifications to investigate how the chiral moiety influences biological activity .

Properties

IUPAC Name

3-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOPMNNOMHSQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.